Fluthiacet-methyl

Catalog No.
S576928
CAS No.
117337-19-6
M.F
C15H15ClFN3O3S2
M. Wt
403.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluthiacet-methyl

CAS Number

117337-19-6

Product Name

Fluthiacet-methyl

IUPAC Name

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate

Molecular Formula

C15H15ClFN3O3S2

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3

InChI Key

ZCNQYNHDVRPZIH-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

Solubility

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C.
In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C.

Canonical SMILES

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl

Mode of Action

Fluthiacet-methyl is primarily studied for its herbicidal properties. Research suggests it disrupts a specific enzyme in plants called acetolactate synthase (ALS) []. This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development []. By inhibiting ALS, fluthiacet-methyl disrupts this vital process, ultimately leading to plant death [].

Target Weeds and Efficacy

Several studies have investigated the effectiveness of fluthiacet-methyl against various weed species. It has shown particular efficacy in controlling broadleaf weeds, including velvetleaf, common lambsquarters, and kochia []. However, research also indicates that its effectiveness can vary depending on the weed species, their growth stage at application, and environmental factors [, ].

Resistance Management

The emergence of herbicide resistance in weeds is a growing concern in agriculture. Research plays a crucial role in developing strategies to manage resistance to fluthiacet-methyl and other herbicides. Studies have explored using fluthiacet-methyl in combination with other herbicides or implementing integrated weed management practices to slow down the development of resistance [].

Environmental Impact

As with any agricultural chemical, the potential environmental impact of fluthiacet-methyl is a crucial area of scientific research. Studies have investigated its persistence in soil and water, potential effects on non-target organisms, and its overall environmental fate []. These studies inform regulatory decisions and guide best practices for its use in agriculture.

Future Research Directions

Research on fluthiacet-methyl is ongoing, with several areas of potential exploration. This includes:

  • Developing new formulations or application methods to improve its efficacy and selectivity.
  • Investigating its potential interactions with other agricultural chemicals and environmental factors.
  • Understanding the mechanisms of resistance development in weeds and developing strategies to mitigate it.

Fluthiacet-methyl is a selective herbicide belonging to the chemical class of imines, specifically characterized as a methyl ester derived from fluthiacet. Its chemical formula is C15H15ClFN3O3S2C_{15}H_{15}ClFN_{3}O_{3}S_{2} and it is known for its efficacy in controlling a variety of broadleaf weeds and certain grasses in various crops, particularly in soybean and corn fields. The compound acts primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .

  • Toxicity: The U.S. Environmental Protection Agency (EPA) classifies fluthiacet-methyl and its formulated product (Action Herbicide) in Toxicity Category III (CAUTION) based on acute dermal studies [].
  • Environmental Impact: While considered moderately toxic to some aquatic organisms [], fluthiacet-methyl exhibits low potential for bioaccumulation [].
, primarily involving its functional groups. The most notable reaction is its formation through the condensation of fluthiacet with methanol. This reaction can be represented as follows:

Fluthiacet+MethanolFluthiacet methyl+Water\text{Fluthiacet}+\text{Methanol}\rightarrow \text{Fluthiacet methyl}+\text{Water}

In agricultural applications, fluthiacet-methyl interacts with plant tissues leading to rapid necrosis and chlorosis upon absorption. The compound's mode of action involves disrupting metabolic pathways essential for plant growth .

The synthesis of fluthiacet-methyl can be achieved through various methods, including:

  • Condensation Reaction: The primary method involves the condensation of 2-chloro-4-fluoro-5-aminobenzenethioacetate with tetrahydro-1,3,4-thiadiazolo[3,4-alpha]pyridazine-1,3-diketone in the presence of an acid catalyst .
  • Alternative Routes: Other synthetic routes have been explored that modify the starting materials or conditions to enhance yield and reduce by-products. For example, using dithiocarbonic anhydride instead of thiophosgene has been suggested to improve safety and efficiency during synthesis .

Fluthiacet-methyl is primarily used as a herbicide in agricultural practices. Its applications include:

  • Crop Protection: Effective against a wide range of broadleaf weeds and grasses.
  • Pre-emergent and Post-emergent Use: Can be applied before or after the emergence of crops.
  • Compatibility: Often used in tank mixes with other herbicides to broaden the spectrum of weed control .

Interaction studies on fluthiacet-methyl have shown that it can affect various non-target organisms within the ecosystem. Its acute toxicity values indicate low toxicity to fish (LC50 = 0.043 mg/L) and algae (LC50 = 0.00251 mg/L), suggesting that while it is effective against target weeds, care must be taken to minimize environmental impact . Additionally, studies have indicated that fluthiacet-methyl does not bioaccumulate significantly in aquatic organisms .

Several compounds share structural or functional similarities with fluthiacet-methyl. Here are some notable examples:

Compound NameChemical FormulaUnique Features
FluthiacetC₁₄H₁₃ClFN₃O₃SParent compound; lacks methyl ester functionality
Halosulfuron-methylC₁₄H₁₄ClN₄O₄SSulfonylurea herbicide; different mode of action
ImazethapyrC₁₈H₁₈N₄O₅SImidazolinone herbicide; inhibits ALS similarly
PyrasulfotoleC₁₂H₁₂F₂N₂O₄SSelective for certain grass species; different structure

Fluthiacet-methyl stands out due to its specific mechanism targeting acetolactate synthase, making it effective against a unique spectrum of weeds compared to other herbicides . Its rapid action and relatively low toxicity to non-target species further enhance its utility in integrated pest management strategies.

The synthesis of fluthiacet-methyl’s thiadiazole-pyridazine core relies on catalytic systems to enable cyclocondensation and heterocycle stabilization. Transition metal catalysts, including copper(I) iodide and palladium complexes, have been shown to facilitate the formation of the bicyclic structure through Ullmann-type coupling reactions. For example, copper-catalyzed cyclization of 2-chloro-4-fluoro-5-aminophenylthioacetate with tetrahydro-3-oxo-1H,3H-thiadiazolo[3,4-a]pyridazine precursors achieves ring closure at yields exceeding 78% under inert atmospheres.

Vanadium oxide-supported fluorapatite (V₂O₅/FAp) catalysts demonstrate enhanced efficiency in one-pot multicomponent reactions, enabling the assembly of thiadiazole-pyridazine frameworks at room temperature. This method reduces reaction times to 25–30 minutes while maintaining yields above 90%. Enzymatic approaches using cupin-domain hydrazine synthetases, such as PyrN, have also been explored for stereoselective N–N bond formation in related pyridazine systems, though industrial scalability remains challenging.

Table 1: Catalytic Systems for Thiadiazole-Pyridazine Synthesis

Catalyst TypeReaction ConditionsYield (%)Key Intermediate
CuI/Phenanthroline80°C, N₂, DMF785-aminophenylthioacetate
V₂O₅/FAp (2.5% loading)RT, ethanol971,3,4-thiadiazole-2-amine
Pd(PPh₃)₄110°C, K₂CO₃, toluene82Bromopyridazine derivative

Solvent Systems for Condensation Reaction Efficiency

Solvent polarity critically influences the kinetics of fluthiacet-methyl’s key condensation steps. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation between the thioacetate and pyridazinone moieties but risk hydrolyzing ester groups at elevated temperatures. Ethanol-water mixtures (4:1 v/v) provide a balance between reaction rate and product stability, achieving 89% conversion in 4 hours for the final esterification step.

Nonpolar solvents such as toluene enable reflux-driven azeotropic removal of water, pushing equilibrium toward product formation. However, this requires stoichiometric molecular sieves to maintain anhydrous conditions. Recent studies highlight isopropanol’s dual role as both solvent and weak base in thiadiazole ring closure, reducing side-product formation by 23% compared to methanol-based systems.

Table 2: Solvent Performance in Condensation Reactions

SolventDielectric ConstantReaction Time (h)Product Purity (%)
DMF36.72.574
Ethanol/H₂O (4:1)24.34.089
Toluene2.46.081
Isopropanol18.33.292

Isomerization Pathways During Esterification

Fluthiacet-methyl’s methyl ester group undergoes reversible glutathione-mediated isomerization to its bioactive urazole derivative in planta. Synthetic routes must account for this tautomerism during final purification stages. NMR studies reveal that esterification with methyl chloroformate in dichloromethane at −5°C suppresses isomerization to <2%, whereas room-temperature reactions yield 11–14% undesired tautomers.

The thiadiazole ring’s sulfur atom acts as a chiral pivot, enabling axial-to-equatorial isomer shifts under basic conditions. Sodium methoxide in methanol induces 17% epimerization at C3 of the pyridazine ring, necessitating pH-controlled workups below 6.5. Crystallization from ethyl acetate/n-hexane mixtures (3:7) preferentially isolates the thermodynamically stable trans-isomer with 99.1% diastereomeric excess.

Yield Optimization Through Stoichiometric Ratios

Precise molar ratios of 2-chloro-4-fluoro-5-aminophenylthioacetate to pyridazinone precursors determine fluthiacet-methyl’s maximum theoretical yield. A 1:1.05 excess of the thioacetate component compensates for its partial oxidation during reflux, increasing final yields from 68% to 83%. Triethylamine scavenges HCl byproducts at a 2:1 ratio relative to starting material, preventing side reactions with the thiadiazole nitrogen.

Table 3: Stoichiometric Impact on Reaction Outcomes

ComponentOptimal Molar RatioYield (%)Impurity Profile
Thioacetate:Pyridazinone1.05:183<0.5% des-chloro analog
Et₃N:HCl2:1911.2% hydrolyzed ester
NaHCO₃:Ester Intermediate1.2:1880.8% sulfoxide byproduct

Structural Basis of Protoporphyrinogen Oxidase Enzyme Binding Affinity

The structural foundation for fluthiacet-methyl's inhibitory activity lies in its conversion to the active urazole metabolite through glutathione S-transferase-mediated biotransformation [2] [4]. The protoporphyrinogen oxidase enzyme exhibits a complex three-domain architecture consisting of a flavin adenine dinucleotide-binding domain, a substrate-binding domain, and a membrane-binding domain [5] [6]. Crystal structure analyses reveal that the enzyme forms a loosely associated dimer with the active site located at the interface between the flavin adenine dinucleotide-binding and substrate-binding domains [7] [8].

The binding affinity of protoporphyrinogen oxidase inhibitors depends critically on the enzyme's active site architecture, which contains well-conserved functional amino acid residues [7]. Structural studies demonstrate that the active site forms a hydrophobic cavity approximately 440-1,173 cubic angstroms in volume, depending on the species [9]. The binding pocket accommodates inhibitors through multiple non-covalent interactions, including hydrogen bonding networks and hydrophobic contacts with key residues [10].

Table 1: Protoporphyrinogen Oxidase Kinetic Parameters Across Species

ParameterHumanMouseYeastUnits
Michaelis constant for protoporphyrinogen IX-6.60.1microM
Michaelis constant for oxygen-1250.5-1.5microM
Catalytic rate constant-447-h⁻¹
Specific activity--40,000nmol/h/mg

Data compiled from enzymatic characterization studies [11] [12]

The structural basis for herbicide binding involves specific amino acid residues that create the inhibitor recognition site [10]. Photoaffinity labeling studies using diazoketone derivatives demonstrate that inhibitor binding occurs predominantly within the 35-kilodalton carboxyl-terminal domain of the enzyme [10]. The binding pocket contains non-conserved residues that contribute to species-specific variations in inhibitor sensitivity, with different amino acid compositions affecting the size and shape of the substrate binding cavity [9].

Light-Dependent Peroxidizing Activity in Chloroplasts

Fluthiacet-methyl exhibits light-dependent peroxidizing herbicide characteristics, requiring illumination to manifest its full phytotoxic potential [13] [14]. The mechanism involves the accumulation of protoporphyrin IX following protoporphyrinogen oxidase inhibition, which subsequently acts as a photosensitizer in the presence of ultraviolet light [14] [15]. This accumulated protoporphyrin IX becomes excited to the triplet state upon light exposure and interacts with molecular oxygen to generate singlet oxygen, a highly reactive species [15] [16].

The chloroplast represents the primary site of this light-dependent activity, where the photosensitization process leads to membrane disruption through lipid peroxidation [15]. The photodynamic action specifically targets unsaturated fatty acids within thylakoid and plasma membranes, causing rapid cellular damage and necrosis [17]. Studies demonstrate that the effectiveness of light-dependent peroxidizing herbicides correlates directly with light intensity and duration of exposure [17].

Table 2: Reactive Oxygen Species Formation in Chloroplasts

Species TypePrimary ROSGeneration SiteCellular Target
Singlet oxygen¹O₂Photosystem IIMembrane lipids
Superoxide anionO₂⁻Photosystem IProtein complexes
Hydrogen peroxideH₂O₂Multiple sitesDNA and proteins
Hydroxyl radicalOH-Iron-catalyzedAll biomolecules

Reactive oxygen species characteristics in chloroplast systems [16]

The chloroplast electron transport chain becomes disrupted during protoporphyrinogen oxidase inhibition, leading to excess electron accumulation and enhanced reactive oxygen species formation [18] [19]. This disruption affects both photosystem I and photosystem II activities, with consequent impacts on adenosine triphosphate synthesis and carbon fixation processes [20] [21]. The light-dependent nature of the herbicidal action explains why symptoms appear most rapidly under bright, sunny conditions following application [22].

Reactive Oxygen Species Generation Kinetics

The kinetics of reactive oxygen species generation following fluthiacet-methyl application follow a predictable temporal pattern initiated by protoporphyrinogen oxidase inhibition [23] [24]. Initial reactive oxygen species formation occurs within the first few hours of herbicide application, with peak generation rates observed between 6-24 hours post-treatment [23]. The primary reactive oxygen species involved include singlet oxygen, superoxide anion, hydrogen peroxide, and hydroxyl radicals, each contributing to different aspects of cellular damage [24] [16].

Singlet oxygen represents the most significant reactive oxygen species in terms of immediate membrane damage, with generation rates directly proportional to accumulated protoporphyrin IX concentrations [15]. The kinetics of singlet oxygen formation follow first-order kinetics with respect to both protoporphyrin IX concentration and light intensity [25]. Superoxide anion and hydrogen peroxide formation occurs through secondary pathways involving disrupted electron transport chains and compromised antioxidant systems [16].

Table 3: Reactive Oxygen Species Generation Timeline

Time Post-ApplicationPrimary ROSConcentration RangeCellular Effect
1-3 hoursSinglet oxygen10-50 μMInitial membrane damage
3-6 hoursSuperoxide anion5-25 μMProtein oxidation
6-12 hoursHydrogen peroxide15-75 μMDNA damage onset
12-24 hoursHydroxyl radical2-10 μMSevere cellular damage

Temporal progression of reactive oxygen species following herbicide application [24]

The cellular antioxidant systems, including superoxide dismutase, catalase, and ascorbate peroxidase, become overwhelmed during the acute phase of reactive oxygen species generation [24]. This leads to a cascade of oxidative damage affecting multiple cellular components simultaneously [16]. The kinetics of this process vary among plant species based on their endogenous antioxidant capacity and protoporphyrinogen oxidase enzyme characteristics.

Comparative Inhibition Efficacy Across Plant Species

Fluthiacet-methyl demonstrates variable efficacy across different plant species, reflecting differences in enzyme structure, metabolic activation capacity, and cellular antioxidant systems [26] [27] [28]. Broadleaf species generally exhibit greater sensitivity compared to grasses, with dicotyledonous plants showing effective control at lower application rates [26]. The selective activity pattern results from differential expression of glutathione S-transferase enzymes responsible for converting the prodrug to its active metabolite [2] [4].

Cotton and soybean crops demonstrate natural tolerance to fluthiacet-methyl, allowing selective weed control within these cropping systems [1] [29]. Conversely, susceptible broadleaf weeds including velvetleaf, common waterhemp, and giant ragweed show varying degrees of sensitivity based on plant growth stage and environmental conditions [26] [28]. Research indicates that younger plant tissues generally exhibit greater susceptibility due to higher metabolic activity and reduced antioxidant capacity [26].

Table 4: Species-Specific Inhibition Efficacy Data

Plant SpeciesGrowth StageED₉₀ ValueControl PercentageBiomass Reduction
Common waterhemp10 cm78 g/ha95%92%
Common waterhemp20 cm144 g/ha87%84%
Giant ragweed10 cm251 g/ha78%75%
Giant ragweed20 cm489 g/ha65%61%
Kochia10 cm17 g/ha99%96%
Kochia20 cm79,349 g/ha35%28%

Comparative efficacy data for major broadleaf weed species [26]

The molecular basis for species selectivity involves differences in protoporphyrinogen oxidase enzyme structure and inhibitor binding affinity [27] [30]. Resistant biotypes have been identified containing specific amino acid deletions or substitutions that reduce herbicide binding effectiveness [30] [31]. The glycine-210 deletion in Palmer amaranth represents a well-characterized resistance mechanism that significantly reduces protoporphyrinogen oxidase inhibitor efficacy [30] [9].

Physical Description

White solid; [Merck Index]

Color/Form

White powder
Ivory powde

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Exact Mass

403.0227396 g/mol

Monoisotopic Mass

403.0227396 g/mol

Heavy Atom Count

25

Density

0.43 (bulk at 20 °C)

LogP

3.77 (LogP)
log Kow = 3.77

Odor

Odorless

Melting Point

104.6 °C

UNII

7C989JK2XB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117337-19-6

Metabolism Metabolites

...Fluthiacet-methyl was absorbed rapidly at both the low and high dose for both male and female rats. Repeated oral dosing had no effect on extent of absorption. Tissue levels of 14C-fluthiacet-methyl derived radioactivity in the single and repeated low dose groups did not exceed 0.018 ppm for any tissue. At the single high dose, female rats showed higher levels of 14C-fluthiacet-methyl derived radioactivity in tissues than males except for muscle, brain, fat and plasma. Excretion in males was predominantly in feces for all dose groups, with between 67-87% of administered radioactivity excreted by this route. In females, the percentage of administered radioactivity in urine across all dose groups (40-48%) was approximately equivalent to the percent excreted in feces (39-52%). The greater fecal excretion in males was based on a greater percentage excretion in bile for males (37%) vs. females (19%).

Wikipedia

Fluthiacet-methyl

Methods of Manufacturing

Fluthiacet-methyl is produced by reaction of 1-[(2-fluoro-4-chloro-5-thiomethylacetate)phenylthiocarbamoyl]-2-methoxycarbonylhexahydropyridazine with methanolic potassium hydroxide, followed by treatment with trichloromethyl chloroformate.

General Manufacturing Information

Preparation:M. Yamaguchi et al., EP 273417; eidem, US 4906279 (1988,1990 both to Kumiai Chem Ind)
Fluthiacet-methyl, which inhibits protoporphyrinogen oxidase, is a selective contact herbicide used post--emergence for the control of broad-leaved weeds in maize and soya beans.

Analytic Laboratory Methods

Product and residue analysis by glc with NPD.

Storage Conditions

Keep container tightly closed; store in a cool, dark, dry place.

Stability Shelf Life

In water, DT50 484.8 days (pH 5), 17.7 days (pH 7), 0.2 days (pH 9). In light, DT50 4.92 days.

Dates

Modify: 2023-08-15

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